molecular formula C10H8F3NO3 B13498710 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B13498710
M. Wt: 247.17 g/mol
InChI Key: TZMIZPPACGJGSL-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C10H8F3NO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a trifluoroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid typically involves the reaction of 2-methyl-5-aminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-Methyl-5-aminobenzoic acid+Trifluoroacetic anhydride2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid\text{2-Methyl-5-aminobenzoic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2-Methyl-5-aminobenzoic acid+Trifluoroacetic anhydride→2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

Uniqueness

2-Methyl-5-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-methyl-5-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C10H8F3NO3/c1-5-2-3-6(4-7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)

InChI Key

TZMIZPPACGJGSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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